Crystal Structure and Dihedral Angle: 4-bppz vs. 3-bppz (Para vs. Meta Positional Isomers)
In a direct head-to-head single-crystal X-ray diffraction study, 2,5-bis(4-pyridyl)pyrazine (4-bppz) and its meta isomer 2,5-bis(3-pyridyl)pyrazine (3-bppz) exhibit fundamentally different crystal packing. 4-bppz crystallizes in space group P2₁/a with unit cell parameters a = 7.319(1), b = 5.746(1), c = 12.756(2) Å, β = 93.16(1)° and a pyridine–pyrazine dihedral angle of 17.7°, while 3-bppz crystallizes in P2₁/c with a = 10.9148(4), b = 4.5722(1), c = 11.4462(2) Å, β = 109.571(2)° and a dihedral angle of only 2.6° [1]. The 6.8-fold difference in dihedral angle (17.7° vs. 2.6°) directly impacts the degree of π-conjugation between the pyridine and pyrazine rings.
| Evidence Dimension | Pyridine–pyrazine dihedral angle and unit cell parameters |
|---|---|
| Target Compound Data | Dihedral angle: 17.7°; Space group: P2₁/a; a = 7.319(1), b = 5.746(1), c = 12.756(2) Å, β = 93.16(1)° |
| Comparator Or Baseline | 3-bppz: Dihedral angle: 2.6°; Space group: P2₁/c; a = 10.9148(4), b = 4.5722(1), c = 11.4462(2) Å, β = 109.571(2)° |
| Quantified Difference | Dihedral angle: 17.7° vs. 2.6° (6.8× larger for 4-bppz); Different space group (P2₁/a vs. P2₁/c) |
| Conditions | Single-crystal X-ray diffraction; 4-bppz by single-crystal methods, 3-bppz by laboratory X-ray powder diffraction; both at ambient temperature |
Why This Matters
The dihedral angle controls the degree of π-orbital overlap between pyridine and pyrazine rings, directly affecting the electronic communication pathway in bridging ligand applications—a parameter that cannot be replicated by the meta isomer.
- [1] Vallat, O.; Neels, A.; Stoeckli-Evans, H. AgI, CdII, and HgII Complexes with 2,5-Bis(pyridyl)pyrazine Ligands: Syntheses, Spectral Analyses, Single Crystal, and Powder X-ray Analyses. J. Chem. Crystallogr. 2003, 33, 41–50. View Source
